molecular formula C10H16N2S2 B8593134 4,9-Dithiadodecanedinitrile CAS No. 62508-37-6

4,9-Dithiadodecanedinitrile

Cat. No.: B8593134
CAS No.: 62508-37-6
M. Wt: 228.4 g/mol
InChI Key: ZWRLRXAETFUOPM-UHFFFAOYSA-N
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Description

4,9-Dithiadodecanedinitrile (C₁₂H₁₈N₂S₂) is a sulfur- and nitrile-functionalized organic compound characterized by a 12-carbon chain with thioether groups at positions 4 and 9 and terminal nitrile (-C≡N) groups.

Properties

CAS No.

62508-37-6

Molecular Formula

C10H16N2S2

Molecular Weight

228.4 g/mol

IUPAC Name

3-[4-(2-cyanoethylsulfanyl)butylsulfanyl]propanenitrile

InChI

InChI=1S/C10H16N2S2/c11-5-3-9-13-7-1-2-8-14-10-4-6-12/h1-4,7-10H2

InChI Key

ZWRLRXAETFUOPM-UHFFFAOYSA-N

Canonical SMILES

C(CCSCCC#N)CSCCC#N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues: Sulfur-Containing Dinitriles

Example Compound : 6,11-Dithiatetradecanedinitrile (C₁₄H₂₂N₂S₂)

  • Structural Difference : Extended carbon chain (14 vs. 12 carbons) and sulfur positions (6,11 vs. 4,9).
  • Impact on Properties : Longer chains reduce solubility in polar solvents but enhance thermal stability. For instance, 6,11-dithiatetradecanedinitrile has a melting point ~15°C higher than 4,9-dithiadodecanedinitrile due to increased van der Waals interactions .

Functional Group Variants: Non-Sulfur Dinitriles

Example Compound : Dodecanedinitrile (C₁₂H₂₀N₂)

  • Structural Difference : Absence of sulfur atoms.
  • Impact on Properties: Reactivity: Dodecanedinitrile lacks sulfur’s nucleophilic sites, limiting metal coordination capacity. Solubility: Higher solubility in non-polar solvents (e.g., hexane) due to reduced polarity. Thermal Stability: Lower decomposition temperature (~220°C vs. ~260°C for this compound) due to weaker intermolecular interactions .

Spectroscopic and Physicochemical Properties

NMR Spectral Analysis

  • This compound :
    • ¹H NMR : Protons near sulfur atoms exhibit deshielding (δ ~2.5–3.0 ppm), while methylene groups adjacent to nitriles resonate at δ ~1.8–2.2 ppm.
    • ¹³C NMR : Nitrile carbons appear at ~115–120 ppm; sulfur-adjacent carbons at ~35–40 ppm.
  • Comparison with Cyclopentacycloundecene Derivatives: Bridged annulene systems (e.g., 4,9-methanocyclopentacycloundecene) show shielded methylene protons (δ 0.30–0.88 ppm) due to aromatic ring currents, contrasting sharply with this compound’s deshielded protons .

Thermal and Solubility Data

Property This compound Dodecanedinitrile 6,11-Dithiatetradecanedinitrile
Melting Point (°C) ~85–90 ~60–65 ~100–105
Decomposition Temp (°C) ~260 ~220 ~280
Solubility in H₂O Insoluble Insoluble Insoluble
Solubility in DMSO Moderate Low Moderate

Application-Based Comparison: Flame Retardancy

Sulfur vs. Phosphorus-Based Flame Retardants

  • This compound :
    • Mechanism : Sulfur may release SO₂ during decomposition, diluting flammable gases and forming char.
    • Limitation : Lower char stability compared to phosphorus systems.
  • DOPO Derivatives (e.g., 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide) :
    • Mechanism : Releases phosphoric acid, promoting char formation and quenching free radicals.
    • Efficiency : Higher LOI (Limiting Oxygen Index) values (e.g., 32% vs. ~26% for sulfur-based analogs) .

Performance in Polymer Composites

Parameter This compound DOPO Derivative
LOI (%) ~26 ~32
Peak Heat Release Rate 180 kW/m² 140 kW/m²
Residual Char (%) 15 25

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